3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a phenyl group at position 1, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties. Notably, it acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) activator, demonstrating selective transcriptional upregulation of PPARα target genes both in vitro and in vivo . Its half-maximal effective concentration (EC₅₀) is lower than that of the classical PPARα agonist fenofibrate, and it reduces plasma triglyceride levels in hyperlipidemic rat models with efficacy comparable to fenofibrate . The compound’s pharmacophore includes a hydrophobic aromatic tail (phenyl group) and an acidic head (carboxylic acid), which directly interact with the PPARα ligand-binding domain .
Properties
IUPAC Name |
3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-12(15(19)20)13-10(2)17-18(14(13)16-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIHFFEYHWPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multistep processes. One common method includes the Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-cabaldehyde with cyanoacetamide . This reaction is performed under specific conditions to achieve high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply to its industrial production.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This is exemplified by the synthesis of its ethyl ester derivative:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethanol + H₂SO₄ (catalytic) | Ethyl 3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxylate | >80% |
Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the protonated carbonyl carbon, followed by dehydration.
Hydrazide Formation
Reaction with hydrazine yields the corresponding carbohydrazide, a key intermediate for further derivatization:
| Reagent/Conditions | Product | Physical Data | Reference |
|---|---|---|---|
| Hydrazine hydrate (excess) | 3,6-Dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carbohydrazide | M.W.: 281.31 g/mol |
Characterization :
Cyclocondensation with Heteronucleophiles
The carboxylic acid’s derivatives participate in cyclization reactions. For example, its ethyl ester reacts with urea/thiourea to form pyrimidine-fused systems:
Note : While these reactions use ester precursors, the free acid could theoretically undergo similar transformations via activation (e.g., as an acid chloride).
Biological Activity via Structural Analogues
Structural analogues of this compound (e.g., methyl esters) demonstrate interactions with peroxisome proliferator-activated receptor α (PPARα):
| Derivative | Biological Activity | EC₅₀ (PPARα Activation) | Reference |
|---|---|---|---|
| Methyl ester | PPARα-selective agonist | 3–10 μM |
Mechanistic Insight : The carboxylic acid moiety forms hydrogen bonds with Tyr464 and His440 in PPARα’s ligand-binding domain, stabilizing the active conformation .
Theoretical Reactivity Pathways
Based on the compound’s functional groups, the following reactions are plausible but require experimental validation:
| Reaction Type | Expected Reagents/Conditions | Potential Product |
|---|---|---|
| Amide Formation | Amines + coupling agents (EDC/DCC) | Substituted amides |
| Decarboxylation | Heating with Cu/quinoline | Pyrazolo[3,4-b]pyridine |
| Salt Formation | NaOH/KOH | Sodium/potassium carboxylate |
Comparative Analysis of Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a scaffold for developing novel anticancer agents. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, compounds derived from this structure have been shown to inhibit tyrosine kinases, which play crucial roles in cancer signaling pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays have shown that certain derivatives significantly reduce inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .
Antibacterial Activity
Research has identified this compound as a promising candidate against bacterial infections. A study reported the synthesis of analogues that displayed potent activity against Acinetobacter baumannii and Klebsiella pneumoniae, indicating their potential use in treating drug-resistant bacterial infections .
Synthesis and Structure–Activity Relationship (SAR)
Understanding the synthesis pathways and structure–activity relationships is crucial for optimizing the biological activity of this compound. The synthesis typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of various substituents at specific positions on the pyrazolo ring can significantly influence the pharmacological properties of the resulting compounds.
| Substituent Position | Effect on Activity |
|---|---|
| C3 | Enhances kinase inhibition |
| C4 | Modulates anti-inflammatory effects |
| C5 | Alters antibacterial potency |
Case Study 1: Anticancer Drug Development
In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity against multiple cancer cell lines. The most potent derivative exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Screening
Another significant study focused on evaluating the anti-inflammatory properties of this compound using animal models. The results indicated that treatment with specific derivatives resulted in reduced paw edema in formalin-induced models, suggesting effective anti-inflammatory action comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Substituents at Position 6
- 6-Cyclopropyl derivatives (e.g., 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid): Increased lipophilicity due to cyclopropyl enhances blood-brain barrier penetration. Example: 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl derivative (CAS 107658-94-6) has antiviral applications .
6-(4-Methoxyphenyl) substitution (e.g., 6-(4-methoxyphenyl)-3-methyl-1-phenyl derivative):
Substituents at Position 1
1-(Pyridin-4-ylmethyl) substitution (e.g., 6-phenyl-1-(pyridin-4-ylmethyl) derivative):
1-(4-Chlorophenyl) substitution (e.g., 1-(4-chlorophenyl)-3,6-dimethyl derivative):
Substituents at Position 3
- 3-Ethyl or 3-Cyclopropyl groups :
Key Pharmacological Comparisons
Structure-Activity Relationship (SAR) Trends
Hydrophobic Tail Optimization :
- Phenyl or substituted aryl groups at position 1 enhance PPARα binding affinity by filling hydrophobic pockets . Fluorinated phenyl (e.g., 4-fluorophenyl) improves metabolic stability .
Acidic Head Importance :
- The carboxylic acid at position 4 is critical for PPARα activation; esterification or amidation (e.g., carbohydrazide derivatives) abolishes activity .
Methyl vs. Cyclopropyl at Position 6 :
- Methyl groups favor PPARα selectivity, while cyclopropyl derivatives shift activity toward β-lactamase or antiviral targets .
Biological Activity
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 319923-90-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 267.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and biofilm formation. The synthesis of novel derivatives has led to the identification of compounds with enhanced antibacterial activity against resistant strains of bacteria .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridines has been extensively studied. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs). For example, certain derivatives have demonstrated IC50 values in the low micromolar range against specific cancer cell lines .
Table 2: IC50 Values for Selected Pyrazolo[3,4-b]pyridine Derivatives
Anti-inflammatory Activity
In addition to their antimicrobial and anticancer properties, pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. The anti-inflammatory activity is often quantified using IC50 values in various assays .
Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | COX Inhibition (IC50 µM) | Reference |
|---|---|---|
| Compound D | 0.04 ± 0.01 (COX-2) | |
| Compound E | 0.04 ± 0.02 (COX-2) |
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:
- Antiviral Properties : A study evaluated the antiviral activity of various pyrazolo derivatives against herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The results indicated that certain compounds exhibited significant antiviral effects, suggesting their potential use in antiviral therapies .
- Neuroprotective Effects : Research has also explored the neuroprotective capabilities of these compounds in models of neurodegeneration induced by neurotoxic agents. Some derivatives showed promise in protecting neuronal cells from apoptosis and oxidative stress .
Q & A
Q. What synthetic strategies are employed to synthesize 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what intermediates are critical?
The synthesis typically involves constructing the pyrazolo[3,4-b]pyridine core via cyclocondensation of substituted pyridine or pyrazole precursors. A common approach utilizes ethyl ester intermediates (e.g., ethyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate), followed by alkaline hydrolysis to yield the carboxylic acid derivative. For example, a tert-butyl analog (1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid) was synthesized via hydrolysis of its ethyl ester using LiOH/THF/water, achieving 78% yield . Key intermediates include halogenated pyridines or Mannich bases, with methyl groups introduced at positions 3 and 6 during cyclization.
Q. Which spectroscopic and chromatographic methods are used for structural characterization and purity assessment?
- 1H NMR : Proton environments are resolved in deuterated DMSO (e.g., methyl groups at δ 2.5–2.6 ppm, aromatic protons at δ 7.4 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ = 248.2 for a tert-butyl analog) and detects impurities .
- HPLC : Used to verify purity ≥95%, as reported for related pyrazolo[3,4-b]pyridine derivatives .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-methyl groups influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., pyrazolo[3,4-b]pyridine inhibitors) reveal that substituents at positions 3 and 6 modulate steric bulk and enzyme interactions. For example:
- Methyl groups : Enhance metabolic stability by reducing oxidative degradation.
- Larger substituents (e.g., cyclopropyl) : May improve target binding but reduce solubility . Domain-based SAR analysis (Figure 4 in ) suggests the 4-carboxylic acid is critical for ionic interactions with enzyme active sites, while the phenyl group at position 1 governs binding affinity.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Purity variability : Impurities ≥5% (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC and NMR .
- Assay conditions : Differences in pH, buffer systems, or co-factors (e.g., Mg²⁺ in kinase assays) affect activity. Standardize protocols using orthogonal assays (e.g., fluorescence polarization and SPR) .
- Solubility limitations : Poor aqueous solubility (common for hydrophobic analogs) may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v and confirm solubility in assay buffers .
Q. What computational methods predict target interactions and optimize derivative design?
- Molecular docking : Identifies potential binding modes with targets like kinases or adenylating enzymes (e.g., BasE in siderophore biosynthesis) .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize derivatives for synthesis .
- MD simulations : Assess binding stability and identify residues critical for interaction (e.g., conserved lysine or aspartate in active sites) .
Methodological Considerations
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug approaches : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or tert-butyl esters) for enhanced membrane permeability .
- Formulation : Use nanoemulsions or liposomal carriers to improve aqueous dispersion .
- Salt formation : Sodium or potassium salts of the carboxylic acid may enhance solubility in physiological buffers .
Q. How are impurities controlled during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
